molecular formula C14H10ClFO2 B6364781 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% CAS No. 1178615-51-4

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6364781
CAS RN: 1178615-51-4
M. Wt: 264.68 g/mol
InChI Key: SAACSLFJWSKTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid (2-C5F3MPA) is a widely used organic compound in scientific research. It is a member of the benzoic acid family and is characterized by its strong acidity, low toxicity, and high solubility in organic solvents. 2-C5F3MPA has been studied extensively for its potential applications in various fields, such as catalysis, organic synthesis, and drug discovery.

Mechanism of Action

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% can reduce inflammation and pain. Additionally, 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% is known to modulate the activity of other enzymes, such as lipoxygenase and cytochrome P450.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% has been studied for its potential effects on the human body. Studies have shown that 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% can reduce inflammation, pain, and fever. Additionally, it has been shown to inhibit the growth of certain types of tumor cells.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% is a useful reagent for laboratory experiments due to its low toxicity and high solubility in organic solvents. Additionally, it is relatively easy to synthesize and purify. The main limitation of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% is its relatively low reactivity, which can make it difficult to use in certain types of reactions.

Future Directions

The potential applications of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% are still being explored. Possible future directions include the development of new synthesis methods, the use of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% in drug delivery systems, and the use of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% as a starting material for the synthesis of new pharmaceutical drugs. Additionally, further research is needed to explore the potential effects of 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% on human health.

Synthesis Methods

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% is usually synthesized through the reaction of 4-fluoro-3-methylphenol and chloroacetic acid in the presence of a base. The reaction is conducted in an aqueous solution at a temperature of 70-80°C. The reaction is usually complete within 2-3 hours. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various organometallic compounds, such as palladium complexes and ruthenium complexes. It has also been used as a catalyst for the synthesis of various organic compounds. Additionally, 2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid, 95% has been used as a starting material for the synthesis of various pharmaceutical drugs, such as anti-cancer drugs and anti-inflammatory drugs.

properties

IUPAC Name

2-chloro-5-(4-fluoro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-6-9(3-5-13(8)16)10-2-4-12(15)11(7-10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAACSLFJWSKTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681203
Record name 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-fluoro-3-methylphenyl)benzoic acid

CAS RN

1178615-51-4
Record name 4-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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